4-Ethynylbenzene-1,2-diol

Vue d'ensemble

Description

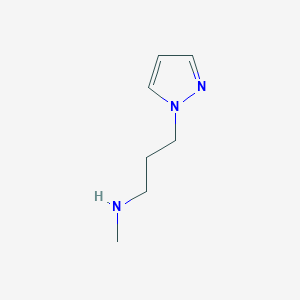

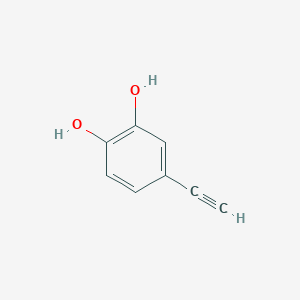

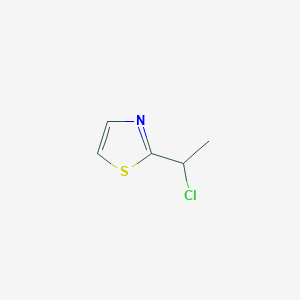

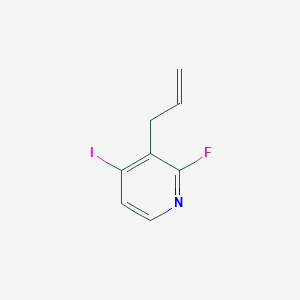

4-Ethynylbenzene-1,2-diol , also known as 4-ethynyl-1,2-benzenediol , is a chemical compound with the molecular formula C8H6O2 . It falls within the class of aromatic compounds and contains both an alkyne (ethynyl) group and hydroxyl (benzenediol) groups. The compound’s structure consists of a six-membered benzene ring with two hydroxyl groups at adjacent carbon atoms and an ethynyl group attached to one of the benzene carbons .

Synthesis Analysis

The synthesis of 4-ethynylbenzene-1,2-diol involves various methods, including Sonogashira coupling reactions. In this process, an aryl halide (such as 4-bromophenol) reacts with an acetylene derivative (such as acetylene itself) in the presence of a palladium catalyst. The reaction proceeds through a series of steps, leading to the formation of the target compound .

Molecular Structure Analysis

The molecular structure of 4-ethynylbenzene-1,2-diol comprises a benzene ring with two hydroxyl groups (OH) and an ethynyl group (C≡C) attached. The compound’s planar aromatic ring contributes to its stability and reactivity. The presence of the ethynyl group introduces unsaturation and potential for further functionalization .

Chemical Reactions Analysis

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Crystal Engineering with Substituted Ethynylbenzenes

4-Ethynylbenzene-1,2-diol derivatives have been utilized in crystal engineering. Dai et al. (2004) studied the crystal structures of various ethynylbenzene derivatives, revealing the formation of infinite chains linked by intermolecular C–H⋯O hydrogen bonds (Dai et al., 2004).

Synthesis from Benzofuranol Wastes

The synthesis of 4-Isobutylbenzene-1,2-diol from benzofuranol production wastes demonstrates another application. Luo Xian-fu (2013) reported the recovery of 4-(2-Methylallyl)benzene-1,2-diol from these wastes, highlighting an efficient and sustainable synthesis approach (Luo Xian-fu, 2013).

Ruthenium-Catalyzed Cyclization

4-Ethynylbenzene-1,2-diol derivatives can also be used in Ruthenium-catalyzed cyclization processes. Odedra et al. (2007) explored catalytic cyclization of 2-alkyl-1-ethynylbenzene derivatives, indicating the potential for efficient synthesis of various organic compounds (Odedra et al., 2007).

Hydrogen Bond Analysis in Co-Crystals

Ethynylbenzene derivatives, including 4-Ethynylbenzene-1,2-diol, have been used to study hydrogen bond lengths and angles in co-crystals. Bosch (2014) reported on such studies, providing insights into the structural aspects of these compounds (Bosch, 2014).

Applications in Photooxidation and OLEDs

Matsukawa et al. (2021) demonstrated the use of ethynylbenzene as a photosensitizer in microwave-assisted photooxidation of sulfoxides. This suggests its utility in advanced photochemical reactions (Matsukawa et al., 2021). Moreover, Adhikari et al. (2007) synthesized carbazole-based dendrimers containing ethynylbenzene and diethynylbenzene cores for potential use in blue-emitting OLEDs, indicating the compound's relevance in electronic applications (Adhikari et al., 2007).

Solid-State Reactivities and Polymerization

Mochizuki et al. (2000) investigated the solid-state polymerization of 4-Ethynylbenzene-1,2-diol derivatives, showcasing the compound's significance in materials science (Mochizuki et al., 2000).

Propriétés

IUPAC Name |

4-ethynylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2/c1-2-6-3-4-7(9)8(10)5-6/h1,3-5,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSQMKBWJAFJQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626826 | |

| Record name | 4-Ethynylbenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethynylbenzene-1,2-diol | |

CAS RN |

366808-04-0 | |

| Record name | 4-Ethynylbenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613516.png)

![9-{[6-Deoxy-alpha-L-galactopyranosyl-(1->2)-[alpha-D-galactopyranosyl-(1->3)]-beta-D-galactopyranosyl]oxy}nonanoic acid](/img/structure/B1613533.png)